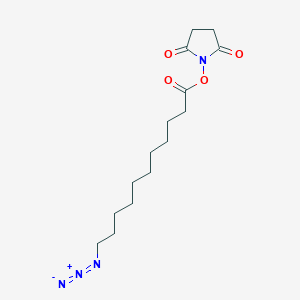
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.38 g/mol . It is known for its use as a linker in various chemical reactions, particularly in the field of click chemistry . The compound contains an azide group and an N-hydroxysuccinimide (NHS) ester, making it highly reactive and useful for bioconjugation and other synthetic applications .
Méthodes De Préparation
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate typically involves the reaction of 11-azidoundecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are similar but often involve scaling up the reaction conditions and optimizing the purification process to ensure high yield and purity .
Analyse Des Réactions Chimiques
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds.
Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC reactions, and primary amines for substitution reactions . The major products formed from these reactions are triazole-linked compounds and amide-linked compounds, respectively .
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate involves its reactive functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkynes . The NHS ester reacts with primary amines to form amide bonds, facilitating the attachment of various molecules . These reactions are highly specific and efficient, making the compound valuable for precise chemical modifications .
Comparaison Avec Des Composés Similaires
Similar compounds to (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate include other azido-NHS esters such as:
- (2,5-Dioxopyrrolidin-1-yl) 4-azidobutanoate
- (2,5-Dioxopyrrolidin-1-yl) 6-azidohexanoate
- (2,5-Dioxopyrrolidin-1-yl) 8-azidooctanoate
These compounds share similar reactive groups but differ in the length of the carbon chain . The uniqueness of this compound lies in its longer carbon chain, which can provide greater flexibility and spacing in bioconjugation applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-18-17-12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGODXPMKXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
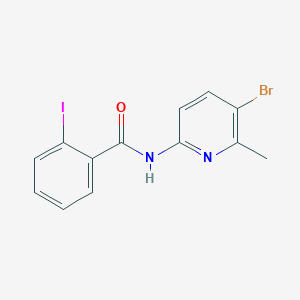
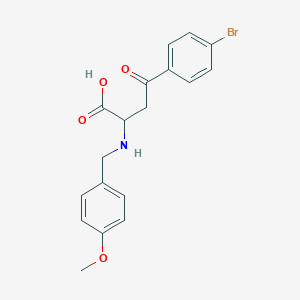
![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)

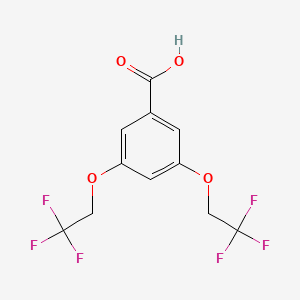
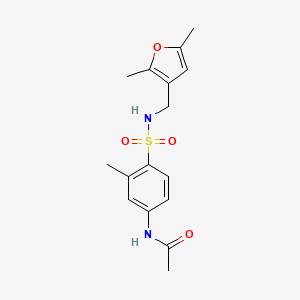
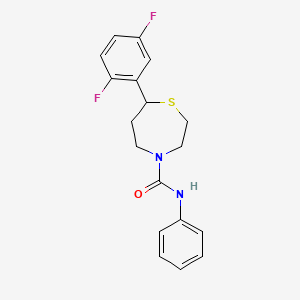
![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2595803.png)
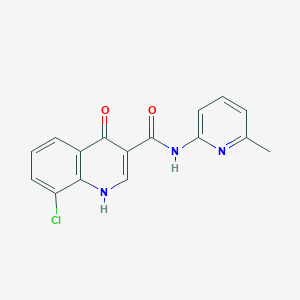
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
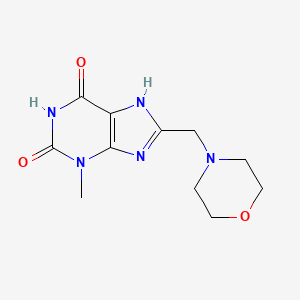
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
